N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl-substituted tetrazole ring linked via a methyl group to a 4-ethoxyphenylacetamide backbone. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capabilities, while the 4-ethoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-25-16-10-8-14(9-11-16)12-18(24)19-13-17-20-21-22-23(17)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZMYFPIUQPURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to consolidate current research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.38 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and an ethoxyphenyl acetamide moiety that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and engage in π-stacking interactions, facilitating binding to target sites.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen tested the antimicrobial efficacy of this compound against multi-drug resistant strains. Results showed a reduction in bacterial load by over 90% at concentrations as low as 16 µg/mL .
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving mice with induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer effects revealed that this compound effectively inhibited the growth of breast cancer cells in vitro, with an IC50 value of 12 µM .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to analogs with shared functional groups or heterocyclic systems (Table 1).
Table 1: Structural Comparison of Analogous Compounds
- Tetrazole vs. Thiazole/Imidazole : The tetrazole ring in the target compound and 5e () offers superior metabolic resistance compared to thiazole () or imidazole () systems, which are prone to oxidation or tautomerism .
- Substituent Effects : The 4-ethoxyphenyl group (common in ) balances hydrophobicity and electronic effects, whereas dichloro (5e) or isopropoxy (N-Desethyl isotonitazene) substituents introduce steric or electronic perturbations .
Physical and Spectral Properties
- Tautomerism : Compound 3c () exhibits a 1:1 tautomeric equilibrium, which could complicate crystallization or bioactivity compared to the target compound’s stable tetrazole .
- Color : Compound 5e’s yellowish-white color () contrasts with uncolored analogs, suggesting differences in conjugation or crystallinity .
- Spectral Confirmation : NMR and crystallography (e.g., SHELX refinement in ) are critical for structural validation across analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach starts with cyclohexylamine and chloroacetyl chloride under reflux in polar solvents (e.g., ethanol) to form intermediates. Subsequent steps may include nucleophilic substitution or cyclization reactions, often using catalysts like pyridine or zeolite Y-H to enhance yields. Reaction conditions (temperature: 150°C, pH control) are critical for purity .
Q. Which analytical techniques are recommended to confirm the compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS). For example, ¹H NMR in DMSO-d₆ can resolve the cyclohexyl and ethoxyphenyl proton environments .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Yield optimization involves solvent selection (polar aprotic solvents like DMF for solubility), catalyst screening (e.g., zeolite Y-H for cyclization), and stepwise temperature control (e.g., reflux for 5 hours). Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to minimize byproducts .
Advanced Research Questions
Q. How can conflicting NMR spectral data for this compound be resolved?
- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks) are resolved using 2D techniques like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence). Comparative analysis with structurally similar compounds (e.g., tetrazole derivatives in ) provides reference shifts .
Q. What computational methods are suitable for modeling the compound’s 3D conformation and electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict molecular geometry and electrostatic potential surfaces. X-ray crystallography (if crystallizable) validates bond angles and torsional strain, as demonstrated in triazole analogs () .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies require synthesizing analogs with modifications to the tetrazole, ethoxyphenyl, or acetamide groups. Biological assays (e.g., antiproliferative activity in ) quantify potency. QSAR (quantitative SAR) models correlate substituent effects (e.g., logP, polar surface area) with activity .
Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : In vitro assays include:
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis.
- Permeability : Caco-2 cell monolayers to simulate intestinal absorption.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
Q. What experimental approaches address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) are resolved by standardizing assay protocols (cell lines, incubation times) and validating purity (>95%). Independent replication using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) reduces bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
